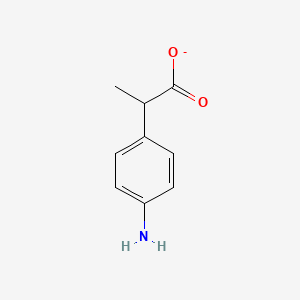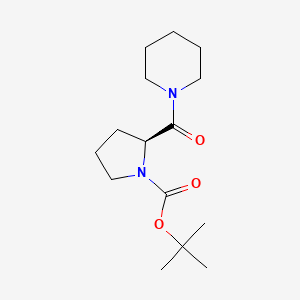
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring and a pyrrolidine ring, both of which are important structural motifs in medicinal chemistry. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the cyclization of amino acids or through the reduction of pyrrole derivatives.
Coupling Reaction: The final step involves the coupling of the piperidine and pyrrolidine rings. This is typically achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
Pyrrolidine: A compound with a single pyrrolidine ring.
Piperine: A naturally occurring alkaloid with a piperidine ring.
Uniqueness
(S)-tert-Butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate is unique due to its dual ring structure, which imparts specific chemical and biological properties. This dual ring system allows for greater versatility in chemical reactions and a broader range of biological activities compared to simpler analogs.
Propiedades
Fórmula molecular |
C15H26N2O3 |
|---|---|
Peso molecular |
282.38 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-11-7-8-12(17)13(18)16-9-5-4-6-10-16/h12H,4-11H2,1-3H3/t12-/m0/s1 |
Clave InChI |
CCBPEPALZKRGFD-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


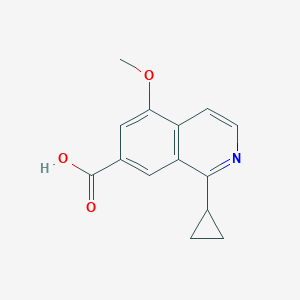
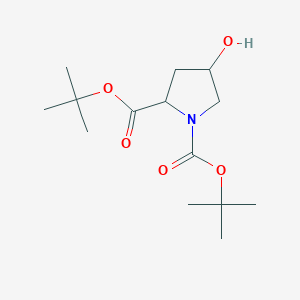
![(6S)-1,1-dibromo-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8775530.png)
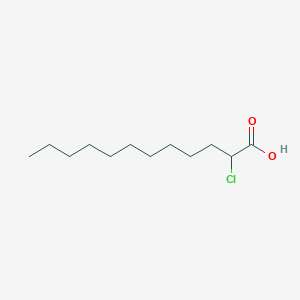
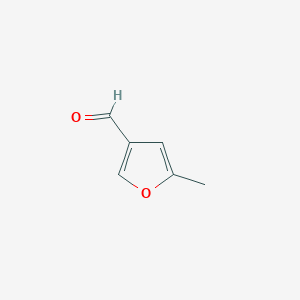
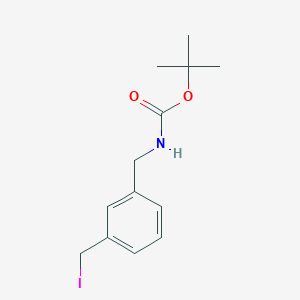
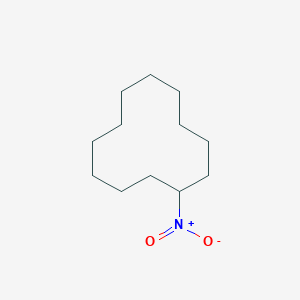
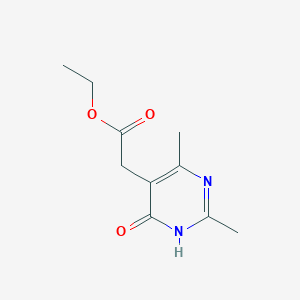
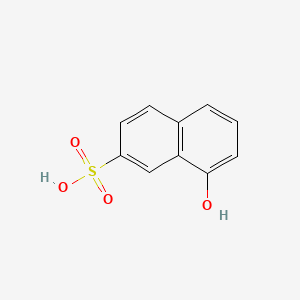
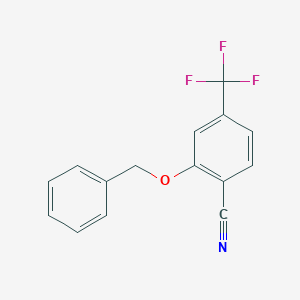
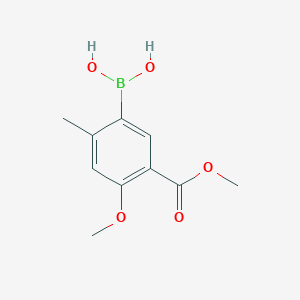
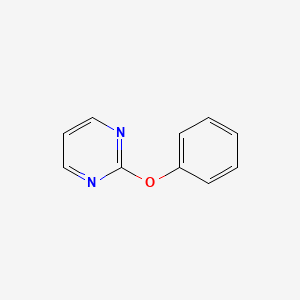
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B8775618.png)
